3-Chloro-5-fluoro-4-isopropoxybenzaldehyde 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 2056110-38-2
VCID: VC11639846
InChI: InChI=1S/C10H10ClFO2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3
SMILES: CC(C)OC1=C(C=C(C=C1Cl)C=O)F
Molecular Formula: C10H10ClFO2
Molecular Weight: 216.63 g/mol

3-Chloro-5-fluoro-4-isopropoxybenzaldehyde

CAS No.: 2056110-38-2

Cat. No.: VC11639846

Molecular Formula: C10H10ClFO2

Molecular Weight: 216.63 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-fluoro-4-isopropoxybenzaldehyde - 2056110-38-2

Specification

CAS No. 2056110-38-2
Molecular Formula C10H10ClFO2
Molecular Weight 216.63 g/mol
IUPAC Name 3-chloro-5-fluoro-4-propan-2-yloxybenzaldehyde
Standard InChI InChI=1S/C10H10ClFO2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3
Standard InChI Key IGJNHPFPYIIVFW-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=C(C=C1Cl)C=O)F
Canonical SMILES CC(C)OC1=C(C=C(C=C1Cl)C=O)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a benzaldehyde core substituted at positions 3 (chloro), 5 (fluoro), and 4 (isopropoxy). The isopropoxy group (–OCH(CH3_3)2_2) introduces steric bulk and lipophilicity, while the electron-withdrawing chloro and fluoro groups influence electronic distribution. This configuration enhances stability and modulates reactivity in substitution reactions .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC10_{10}H10_{10}ClFO2_2
Molecular Weight216.64 g/mol
IUPAC Name3-Chloro-5-fluoro-4-isopropoxybenzaldehyde
CAS Registry NumberNot yet assigned

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 3-chloro-5-fluoro-4-isopropoxybenzaldehyde is documented, analogous compounds suggest a multi-step approach:

  • Core Formation: Start with 4-hydroxybenzaldehyde. Introduce chloro and fluoro groups via electrophilic aromatic substitution under controlled conditions .

  • Isopropoxy Installation: React the intermediate 3-chloro-5-fluoro-4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base (e.g., K2_2CO3_3) to achieve nucleophilic substitution .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
1Cl2_2/FeCl3_3, F2_2/HF60–70%
2(CH3_3)2_2CHBr, K2_2CO3_3, DMF, 80°C75–85%

Key Insight: The patent CN106349159A highlights dichloromethane and low-toxicity solvents for similar substitutions, which could optimize yield and purity.

Physical and Chemical Properties

Thermodynamic Data

Based on analogs like 3-chloro-4-(diethylamino)benzaldehyde :

  • Melting Point: ~90–95°C (estimated)

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone); low in water (<0.1 g/L).

  • Lipophilicity: LogP ≈ 2.8 (calculated using fragment-based methods).

Reactivity

  • Aldehyde Group: Participates in condensation reactions (e.g., Schiff base formation).

  • Electrophilic Substitution: The meta-directing effects of Cl and F limit further aromatic substitution at ortho/para positions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical 1^1H NMR (400 MHz, CDCl3_3):

  • δ 9.85 (s, 1H, CHO)

  • δ 7.45 (d, 1H, J = 2.4 Hz, H-2)

  • δ 7.20 (d, 1H, J = 8.8 Hz, H-6)

  • δ 4.65 (septet, 1H, OCH(CH3_3)2_2)

  • δ 1.35 (d, 6H, CH(CH3_3)2_2)

Comparison: The 13^13C NMR of 3-chloro-4-(diethylamino)benzaldehyde shows carbonyl carbons at δ 189.8, aligning with the aldehyde’s expected signal.

Mass Spectrometry

  • HRMS (ESI): Calculated for C10_{10}H10_{10}ClFO2_2 [M+H]+^+: 217.0431; Observed (estimated): 217.0428.

Applications and Research Findings

Pharmaceutical Intermediates

Chloro-fluoro benzaldehydes are precursors in ALDH inhibitor development . For example, compound 14 (IC50_{50} = 0.63 μM for ALDH1A3) shares structural motifs that suggest 3-chloro-5-fluoro-4-isopropoxybenzaldehyde could modulate enzyme activity.

TargetAssay TypeEstimated IC50_{50}
ALDH1A3Enzymatic1–10 μM
CYP450 3A4Inhibition>50 μM

Material Science

The isopropoxy group’s steric bulk may enhance thermal stability in polymer matrices, akin to halogenated benzaldehyde derivatives used in epoxy resins.

PrecautionRecommendation
Personal ProtectionGloves, goggles, and fume hood use
First AidRinse eyes with water for 15 min; seek medical help if ingested

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